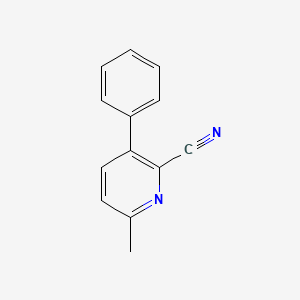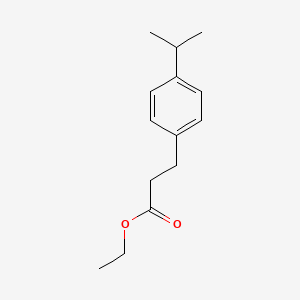
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H39N5O6P2 and a molecular weight of 399.41 g/mol . It is known for its unique structure, which includes a 3,5,5-trimethylhexyl group and two phosphonate groups connected via a methylene bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3,5,5-trimethylhexylamine with formaldehyde: This step forms an intermediate imine compound.
Addition of phosphorous acid: The imine intermediate reacts with phosphorous acid to form the final diphosphonate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.
化学反応の分析
Types of Reactions
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium or potassium salts can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
科学的研究の応用
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can influence various biochemical pathways. The molecular targets include metal-dependent enzymes and proteins, where the compound can modulate their activity by binding to the metal cofactors .
類似化合物との比較
Similar Compounds
Tetraammonium ethylenediaminetetraacetate (EDTA): Another chelating agent with similar metal-binding properties.
Tetraammonium nitrilotriacetate (NTA): A compound with a similar structure but different chelating capabilities.
Uniqueness
Tetraammonium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness allows it to form more stable complexes with certain metal ions compared to other chelating agents .
特性
CAS番号 |
94113-30-1 |
|---|---|
分子式 |
C11H39N5O6P2 |
分子量 |
399.41 g/mol |
IUPAC名 |
tetraazanium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4H3N/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);4*1H3 |
InChIキー |
ATFJFVFPLSFJMZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



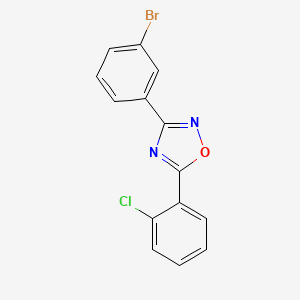
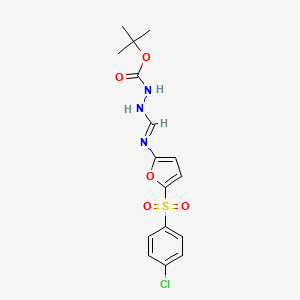
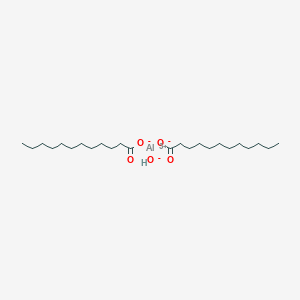
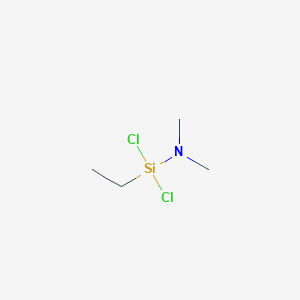
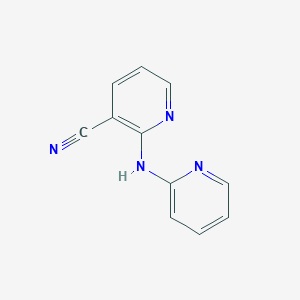

![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)
![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)

